molecular formula C28H32N4O3 B5235688 (4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone

(4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B5235688
M. Wt: 472.6 g/mol
InChI Key: JANVPIHSYYWVDF-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone is a complex organic compound with a unique structure that includes a piperazine ring, nitro group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with the nitro and phenyl groups. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Functionalization: The piperazine ring can be further functionalized by introducing the nitro group through nitration reactions and the phenyl groups through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and aromatic rings may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Steviol Glycoside: Compounds responsible for the sweet taste of Stevia leaves.

    Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

(4-Methylphenyl)(4-{4-nitro-3-[(4-phenylbutan-2-yl)amino]phenyl}piperazin-1-yl)methanone is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

IUPAC Name

(4-methylphenyl)-[4-[4-nitro-3-(4-phenylbutan-2-ylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-21-8-12-24(13-9-21)28(33)31-18-16-30(17-19-31)25-14-15-27(32(34)35)26(20-25)29-22(2)10-11-23-6-4-3-5-7-23/h3-9,12-15,20,22,29H,10-11,16-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANVPIHSYYWVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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